(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
“(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one” is a heterocyclic organic compound belonging to the thiazolidinone family. Its structure features a thiazolidinone core (a five-membered ring containing sulfur and nitrogen), a 1,3-benzodioxole substituent (a fused aromatic ring with two oxygen atoms), and a 2-methylphenyl group at the 3-position. The Z-configuration of the exocyclic double bond at the 5-position is critical for maintaining its stereochemical integrity and biological activity .
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S2/c1-11-4-2-3-5-13(11)19-17(20)16(24-18(19)23)9-12-6-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSGKKSRWIGBHA-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in treating various diseases, including cancer, diabetes, and infections.
Chemical Structure and Properties
The structure of the compound features a thiazolidinone core with specific substitutions that enhance its biological activity. The presence of the benzodioxole moiety is particularly noteworthy as it may contribute to the compound's pharmacological properties.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that certain thiazolidinones demonstrated cytotoxic effects against breast cancer (MDA-MB 231) and colorectal cancer (HCT 116) cell lines with IC50 values in the low micromolar range .
Antidiabetic Effects
Thiazolidinones are known for their insulin-sensitizing properties. They act by activating peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. The compound’s structure suggests potential efficacy in enhancing insulin sensitivity and reducing hepatic glucose production . In vitro studies have shown that related thiazolidinones can inhibit protein tyrosine phosphatase 1B (PTP1B), an important target for antidiabetic drugs .
Antimicrobial Activity
Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures have displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound showed an inhibition rate of 91.66% against Staphylococcus aureus . This suggests that this compound may possess similar antimicrobial efficacy.
Research Findings and Case Studies
| Activity | Cell Line/Pathogen | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | MDA-MB 231 | Low micromolar range | |
| Antidiabetic | PTP1B Inhibition | IC50: 5.88 µM | |
| Antimicrobial | Staphylococcus aureus | 91.66% inhibition |
The biological activities of thiazolidinones are often attributed to their ability to interact with specific biological targets:
- Anticancer Mechanism : Thiazolidinones may induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell cycle progression.
- Antidiabetic Mechanism : By activating PPARγ, these compounds enhance glucose uptake in adipose tissues and improve insulin sensitivity.
- Antimicrobial Mechanism : The exact mechanism is often linked to disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions within microbial cells.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated carbonyl system in the thiazolidinone ring undergoes nucleophilic additions at the electrophilic β-carbon. For example:
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Amine addition : Primary amines (e.g., methylamine) react in ethanol at room temperature to form thiazolidinone-amine adducts.
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Thiol addition : Alkylthiols (e.g., ethanethiol) attack the β-position under basic conditions, yielding β-thioether derivatives.
Mechanism : Conjugate addition via enolate intermediate stabilization.
Cycloaddition Reactions
The conjugated double bond participates in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene):
| Reaction Conditions | Cycloadduct Structure | Yield (%) |
|---|---|---|
| Reflux in toluene, 12 hrs | Six-membered bicyclic thiazolidine | 65–78 |
Oxidation Reactions
The 1,3-benzodioxole moiety is susceptible to oxidation:
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Oxidative ring-opening : Treatment with potassium permanganate (KMnO₄) in acidic media cleaves the dioxole ring, forming a catechol derivative.
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Thioxo group oxidation : The C=S group oxidizes to C=O using hydrogen peroxide (H₂O₂), yielding a 4-oxo-thiazolidinone .
Ring-Opening Reactions
The thiazolidinone ring undergoes acid- or base-mediated cleavage:
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Acidic conditions : HCl (6M) at reflux opens the ring, producing an open-chain thiol-carboxylic acid.
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Basic conditions : NaOH (2M) generates a thiourea intermediate via nucleophilic attack at the carbonyl.
Substitution Reactions
The thioxo group (C=S) participates in nucleophilic substitutions:
| Reagent | Conditions | Product |
|---|---|---|
| Ethylenediamine | EtOH, 60°C, 6 hrs | Thioamide derivative |
| Methyl iodide | DMF, RT, 24 hrs | S-Methyl thioether |
Michael Addition
The α,β-unsaturated system acts as a Michael acceptor for carbanions (e.g., malononitrile):
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Conditions : K₂CO₃ in THF, 50°C.
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Product : β-Cyanated thiazolidinone (confirmed via NMR and HRMS).
Photochemical Reactions
Under UV light (λ = 254 nm), the benzodioxole moiety undergoes [2+2] photodimerization, forming a cyclobutane-linked dimer.
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity Ranking (1–5) |
|---|---|---|
| α,β-unsaturated carbonyl | Nucleophilic addition | 5 |
| Thioxo (C=S) | Substitution | 4 |
| Benzodioxole | Oxidation | 3 |
| Thiazolidinone ring | Acidic ring-opening | 4 |
Key Research Findings
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Microwave-assisted synthesis (e.g., 100°C, 30 mins) significantly improves reaction efficiency for derivatives .
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QSAR studies highlight the importance of the 2-methylphenyl group in modulating electronic effects on reactivity.
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DFT calculations predict regioselectivity in cycloadditions, favoring endo transition states.
Comparison with Similar Compounds
Key Structural and Molecular Properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₁H₁₆N₂O₃S₂ |
| Molecular Weight | 408.49 g/mol |
| Core Structure | Thiazolidinone (2-thioxo-1,3-thiazolidin-4-one) |
| Substituents | 1,3-Benzodioxol-5-ylmethylidene (Z-configuration), 2-methylphenyl |
| Pharmacological Relevance | Anti-inflammatory, anticancer, antimicrobial potential |
| Synthesis | Multi-step condensation reactions involving aldehydes, thiourea, and ketones |
The benzodioxole group enhances lipophilicity and metabolic stability, while the 2-methylphenyl group contributes to π-π stacking interactions with biological targets .
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
| Compound Name / ID | Substituents | Molecular Weight (g/mol) | Key Biological Activities | Unique Features |
|---|---|---|---|---|
| (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one (Target) | 1,3-Benzodioxole, 2-methylphenyl | 408.49 | Anti-inflammatory, anticancer | Enhanced metabolic stability due to benzodioxole; stereospecific Z-configuration |
| (5Z)-5-(4-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | 4-Methoxybenzylidene, tetrahydrofuran-methyl | 378.45 | Antidiabetic, antimicrobial | Tetrahydrofuran moiety improves solubility but reduces aromatic interactions |
| (5Z)-3-(3,5-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 3,5-Dichlorophenyl, 2,4-dimethoxybenzylidene | 465.35 | Antifungal, antiparasitic | Chlorine atoms enhance electronegativity and target binding |
| (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one | Fluorinated pyrazole, hexyl chain | 518.60 | Anticancer, kinase inhibition | Fluorine atom increases bioavailability; pyrazole adds heterocyclic diversity |
| (5Z)-3-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one | Pyrazole-propoxy-phenyl, butyl chain | 542.66 | Antimicrobial, anti-inflammatory | Propoxy group enhances membrane permeability |
Key Findings from Comparative Studies:
Role of Aromatic Substituents :
- The benzodioxole group in the target compound provides superior metabolic stability compared to simpler methoxy or chloro substituents (e.g., vs. ).
- Fluorinated analogs (e.g., ) exhibit higher bioavailability due to fluorine’s electronegativity but may lack the target’s stereochemical specificity.
Impact of Heterocyclic Additions :
- Pyrazole-containing derivatives (e.g., ) show enhanced kinase inhibition and anticancer activity but often require longer alkyl chains (e.g., hexyl or butyl) for optimal membrane interaction, which can increase molecular weight and reduce solubility .
Stereochemical Specificity: The Z-configuration in the target compound is critical for maintaining planar geometry, enabling stronger interactions with hydrophobic enzyme pockets compared to E-isomers or non-planar analogs .
Biological Activity Trends :
- Chlorinated derivatives (e.g., ) excel in antiparasitic applications but show lower anti-inflammatory efficacy than the target compound.
- Alkyl chain length inversely correlates with solubility but directly correlates with antimicrobial potency in butyl/hexy-substituted analogs .
Q & A
Q. What are the standard synthetic routes for preparing (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer: The compound is synthesized via condensation of 1,3-benzodioxole-5-carbaldehyde with 3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions (e.g., K₂CO₃ or NaOH). A typical procedure involves refluxing in ethanol or methanol with catalytic acetic acid for 6–24 hours, followed by recrystallization (e.g., ethyl acetate or DMF/ethanol mixtures) . Monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:1 aldehyde to thiazolidinone) ensures optimal yield.
Q. How are structural and stereochemical properties of this compound validated?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the Z-configuration of the benzylidene group and planarity of the thiazolidinone ring. SC-XRD analysis (e.g., Bruker APEX2 diffractometer) reveals bond angles (e.g., C8–C9–N1 = 121.85°), dihedral angles (e.g., 79.26° between thiazolidinone and benzodioxole rings), and intermolecular interactions (e.g., C–H···S hydrogen bonds) . Complement with ¹H/¹³C NMR (DMSO-d₆): the thioxo group resonates at δ ~220–230 ppm in ¹³C spectra, while the benzylidene proton appears as a singlet at δ ~7.5–8.0 ppm in ¹H NMR .
Q. What are the common reactivity patterns of the thioxo-thiazolidinone core?
- Methodological Answer: The thioxo group (C=S) undergoes nucleophilic substitution (e.g., with amines or alkyl halides) and oxidation (e.g., H₂O₂ yields sulfoxide/sulfone derivatives). The benzylidene moiety participates in Michael additions or Diels-Alder reactions. For example, iodine in DMF selectively oxidizes the thioxo group without altering the benzodioxole substituent .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the benzodioxole ring be addressed?
- Methodological Answer: Regioselective modification (e.g., halogenation or nitration) requires careful control of electrophilic conditions. For instance, use HNO₃/H₂SO₄ at 0–5°C to nitrate the benzodioxole ring at the 4-position, avoiding over-oxidation of the thiazolidinone core. Computational modeling (DFT, Gaussian 09) predicts charge distribution (e.g., Mulliken charges on C5 = −0.24 e) to guide reagent selection . Validate outcomes via HPLC-MS and SC-XRD .
Q. What strategies resolve contradictions in biological activity data across similar thiazolidinone derivatives?
- Methodological Answer: Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variability) arise from substituent effects. Use standardized assays (e.g., MIC for antimicrobials via broth dilution; MTT assay for anticancer activity) with controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells). Compare electronic (HOMO-LUMO gaps) and steric (Taft parameters) properties of derivatives to correlate structure-activity trends .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like hemoglobin subunits. Optimize force fields (e.g., AMBER) for sulfur-containing ligands. Validate with experimental e.g., if docking predicts strong binding to hemoglobin β-chain (ΔG = −9.2 kcal/mol), confirm via SPR or ITC .
Q. What experimental approaches reconcile discrepancies in crystallographic data for Z/E isomers?
- Methodological Answer: For ambiguous SC-XRD results (e.g., disorder in benzylidene orientation), use high-resolution data (θ > 25°) and refine with SHELXL. Complement with NOESY NMR (mixing time = 400 ms) to detect spatial proximity between benzodioxole protons and thiazolidinone methyl groups. DFT-optimized geometries (B3LYP/6-311++G**) can distinguish Z/E stability (ΔE > 2.5 kcal/mol favors Z-configuration) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
